molecular formula C10H10Br2O2 B14046462 1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one

1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one

Cat. No.: B14046462
M. Wt: 321.99 g/mol
InChI Key: FHDFDMKRDLBFDO-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated aromatic ketones. This compound is characterized by the presence of a bromomethyl group and a hydroxyphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the bromination of 4-(bromomethyl)-2-hydroxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of 1-Bromo-3-(4-(bromomethyl)-2-oxophenyl)propan-2-one.

    Reduction: Formation of 1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-ol.

Scientific Research Applications

1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(4-chloromethyl)-2-hydroxyphenyl)propan-2-one
  • 1-Bromo-3-(4-methyl)-2-hydroxyphenyl)propan-2-one
  • 1-Bromo-3-(4-(bromomethyl)-2-methoxyphenyl)propan-2-one

Uniqueness

1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one is unique due to the presence of both bromomethyl and hydroxyphenyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

1-bromo-3-[4-(bromomethyl)-2-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H10Br2O2/c11-5-7-1-2-8(10(14)3-7)4-9(13)6-12/h1-3,14H,4-6H2

InChI Key

FHDFDMKRDLBFDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)O)CC(=O)CBr

Origin of Product

United States

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